1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is a derivative of phenylpropanone, characterized by the presence of an ethyl group and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one typically involves the alkylation of a phenylpropanone derivative. One common method is the Friedel-Crafts alkylation reaction, where an ethyl group is introduced to the phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, the methylthio group can interact with thiol-containing enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-(methylthio)phenyl)propan-1-one: Similar structure but with an amino group instead of an ethyl group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a morpholine ring and a methyl group on the phenyl ring.
Uniqueness
1-(3-Ethyl-4-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the ethyl and methylthio groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(3-ethyl-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-8-10(11(13)5-2)6-7-12(9)14-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZJVKRGWOYRCVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)CC)SC |
Origin of Product |
United States |
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